molecular formula C8H6BrN3O2 B1292585 3-Bromo-6-methyl-5-nitro-1H-indazole CAS No. 1000343-58-7

3-Bromo-6-methyl-5-nitro-1H-indazole

Cat. No.: B1292585
CAS No.: 1000343-58-7
M. Wt: 256.06 g/mol
InChI Key: GIOGUISZUYCHAK-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-5-nitro-1H-indazole is a heterocyclic compound with the molecular formula C8H6BrN3O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Mechanism of Action

Mode of Action:

The inhibition, regulation, and/or modulation of certain kinases play a role in treating diseases. For instance:

Biochemical Analysis

Biochemical Properties

3-Bromo-6-methyl-5-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phosphoinositide 3-kinase δ, an enzyme involved in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to interact with key biomolecules makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes. These cellular effects highlight the potential of this compound as a research tool and therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and air can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with ATP-binding cassette (ABC) transporters, facilitating its uptake and efflux across cellular membranes . Additionally, binding proteins, such as albumin, can influence its distribution and localization within tissues. The accumulation of this compound in specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific compartments or organelles. The localization of this compound within subcellular structures can influence its efficacy and specificity in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole typically involves the nitration of 6-methyl-1H-indazole followed by bromination. One common method involves the nitration of 6-methyl-1H-indazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-6-methyl-5-nitro-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methyl-5-nitro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-6-methyl-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOGUISZUYCHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646664
Record name 3-Bromo-6-methyl-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-58-7
Record name 3-Bromo-6-methyl-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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